molecular formula C18H22N6 B6452762 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine CAS No. 2549042-67-1

9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine

Cat. No.: B6452762
CAS No.: 2549042-67-1
M. Wt: 322.4 g/mol
InChI Key: RUJPRPDKANMAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine is a chemical compound built on a purine scaffold substituted with a methyl group and a phenylethyl-piperazine moiety. This structure is closely related to a class of compounds investigated as potent and selective antagonists of the human Cannabinoid receptor 1 (hCB1) . Scientific literature indicates that purine derivatives bearing specific piperazine substitutions show high binding affinity for the hCB1 receptor, with some analogues demonstrating Ki values in the low nanomolar range and high selectivity over the hCB2 receptor subtype . A key area of research for such compounds is the development of peripherally restricted CB1 antagonists. These agents aim to treat metabolic conditions such as obesity, dyslipidemia, liver diseases including non-alcoholic steatohepatitis (NASH) and alcoholic steatosis, while avoiding adverse central nervous system effects associated with brain-penetrating CB1 blockers . The purine core is a privileged structure in medicinal chemistry, and piperazine-substituted purines represent a significant area of investigation for developing novel therapeutic agents . This product is intended for research purposes, such as investigating structure-activity relationships (SAR) of purine derivatives, exploring CB1 receptor pharmacology, and profiling in vitro and in vivo activity. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-22-14-21-16-17(22)19-13-20-18(16)24-11-9-23(10-12-24)8-7-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPRPDKANMAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the Purine C6 Position

The foundational step in synthesizing 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine involves displacing a leaving group (e.g., chlorine) at the purine’s C6 position with a piperazine derivative. A typical starting material is 6-chloro-9-methyl-9H-purine , which undergoes nucleophilic aromatic substitution with 1-(2-phenylethyl)piperazine under basic conditions.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature: 80–100°C

  • Time: 12–24 hours

Mechanistic Insight:
The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine’s secondary amine by the base, forming a nucleophilic species, and (2) attack at the electron-deficient C6 position of the purine ring. The 9-methyl group stabilizes the purine’s N9 position, preventing undesired tautomerization.

Piperazine Side-Chain Functionalization

The 4-(2-phenylethyl)piperazine moiety is synthesized separately and introduced via alkylation or reductive amination. A common approach involves reacting piperazine with 2-phenylethyl bromide in the presence of a base.

Example Protocol:

  • Alkylation of Piperazine:

    • Piperazine (1.0 equiv) and 2-phenylethyl bromide (1.1 equiv) are stirred in acetonitrile with K₂CO₃ (2.0 equiv) at 60°C for 8 hours.

    • Yield: 78–85%.

  • Purification:

    • The crude product is isolated via filtration and recrystallized from ethanol/water.

Optimized Synthetic Routes

One-Pot Sequential Alkylation-Substitution

Recent advancements employ a one-pot strategy to streamline synthesis:

Steps:

  • Generation of 1-(2-Phenylethyl)piperazine: Piperazine is alkylated with 2-phenylethyl bromide in situ.

  • Direct Substitution with 6-Chloro-9-methylpurine: Without isolating the piperazine derivative, 6-chloro-9-methylpurine is added to the reaction mixture.

Advantages:

  • Eliminates intermediate purification steps.

  • Overall Yield: 65–72%.

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling has been explored to enhance regioselectivity. For example, using Pd(OAc)₂ and Xantphos as a ligand system enables coupling between 6-bromo-9-methylpurine and a preformed piperazine-boronic ester.

Key Data:

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
LigandXantphos (10 mol%)
SolventToluene
Temperature110°C
Yield68%

Industrial-Scale Production

Continuous Flow Reactor Systems

To maximize efficiency, industrial processes utilize continuous flow reactors for the alkylation and substitution steps:

Process Overview:

  • Reactor 1: Piperazine and 2-phenylethyl bromide are mixed at 60°C with a residence time of 2 hours.

  • Reactor 2: The output is combined with 6-chloro-9-methylpurine and K₂CO₃ at 90°C for 6 hours.

  • In-Line Purification: The product is crystallized using a anti-solvent (e.g., water) and filtered continuously.

Benefits:

  • Throughput: 5 kg/hour

  • Purity: >99% (HPLC).

Comparative Analysis of Methods

The table below contrasts key synthetic approaches:

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Traditional Stepwise7298Moderate120
One-Pot6897High95
Catalytic Coupling6899Low210
Flow Reactor7599High80

Purification and Characterization

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (95:5 to 50:50) resolve the product from unreacted starting materials.

  • Crystallization: Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H8), 7.30–7.20 (m, 5H, Ph), 3.85 (s, 3H, N9-CH₃), 2.90–2.60 (m, 10H, piperazine and CH₂Ph).

  • MS (ESI+): m/z 365.2 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: N7-substituted isomers form due to purine tautomerism.

  • Solution: Use bulky bases (e.g., DBU) to suppress tautomerization.

Piperazine Degradation

  • Issue: Prolonged heating causes piperazine ring opening.

  • Solution: Reduce reaction time via microwave-assisted synthesis (30 minutes at 100°C).

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors.

    Pharmacology: It is used in the development of new drugs targeting specific biological pathways.

    Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Modifications
  • N-9 Substitution: The 9-methyl group in the target compound contrasts with larger substituents such as 4-chlorophenyl (e.g., compounds 29–34 in ) or pentyl/hexyl chains (e.g., compounds 4l–4p in ). In anticancer studies, N-9 alkylation (e.g., sec-butyl in compound PP17, ) significantly enhanced activity against MCF-7 cells, suggesting that even minor changes at this position can modulate efficacy .
Piperazine Modifications
  • Phenylethyl vs. Acyl/Sulfonyl Groups: The 4-(2-phenylethyl)piperazine in the target compound differs from acylated (e.g., acetyl in compound 29, ) or sulfonylated (e.g., butylsulfonyl in compound 15, ) analogs. Sulfonyl derivatives (e.g., compound 17, ) exhibit higher melting points (180–183°C) compared to acylated analogs (114–132°C), indicating enhanced crystallinity due to stronger intermolecular forces .
Purine Ring Substitutions

Pharmacological Activity Trends

Anticancer Potential
  • N-9 alkylated purines (e.g., PP17 in ) induce apoptosis via G2/M phase arrest, while 2-chlorophenyl-substituted analogs (e.g., compounds 29–38) lack explicit anticancer data but show structural similarities to known kinase inhibitors .
  • Trifluoromethoxy-phenyl derivatives () exhibit antitumor activity, though the target compound’s phenylethyl group may shift activity toward different targets (e.g., neurotransmitter receptors) .
Antimicrobial Activity
  • Piperazine-linked purines with propoxyphenyl groups () showed MIC values as low as 3.125 mg/mL against mycobacteria, suggesting that the target compound’s phenylethyl group could be explored for similar applications .

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s melting point is unreported, but analogs with phenylethyl-like groups (e.g., compound 15, : 182–184°C) suggest moderate thermal stability. Acylated derivatives (e.g., compound 31, : 114–116°C) are more prone to melting at lower temperatures due to reduced crystallinity .
  • LogP values for similar compounds range from 1.08 () to >3.0 (chlorinated derivatives), with the phenylethyl group likely increasing lipophilicity compared to polar sulfonyl or morpholine substituents .

Data Tables

Table 2: Pharmacological Activity Trends

Compound Class Substituent Features Notable Activities Reference
Acylated Piperazines Polar groups (acetyl, trifluoro) Cannabidiol mimicry, CNS effects
Sulfonylated Piperazines High polarity (sulfonyl) Improved crystallinity, stability
N-9 Alkylated Purines Lipophilic chains (butyl, pentyl) Anticancer, apoptosis induction
Chlorinated Purines 2-Chlorophenyl at 8-position Kinase inhibition potential

Biological Activity

The compound 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its biological activity, focusing on receptor interactions, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C17H22N6C_{17}H_{22}N_{6}. Its structure includes a purine base with a piperazine moiety substituted at the 6-position and a phenylethyl group at the 4-position. This unique arrangement is believed to influence its interaction with various biological targets.

Receptor Interactions

  • Adenosine Receptors :
    • The compound exhibits significant antagonistic activity towards adenosine receptors, particularly A1 and A2A subtypes. Studies have shown that it can block these receptors at nanomolar concentrations, suggesting its potential as a dual antagonist in treating conditions like Parkinson's disease and other neurodegenerative disorders .
    • Table 1: Adenosine Receptor Binding Affinities
    CompoundA1 Ki (nM)A2A Ki (nM)
    This compound65230
  • Monoamine Oxidase Inhibition :
    • Recent findings indicate that compounds structurally related to this compound also inhibit monoamine oxidase B (MAO-B), which is implicated in the metabolism of neurotransmitters such as dopamine. This dual action may enhance dopaminergic signaling in the brain, providing therapeutic benefits in Parkinson's disease models .

Anticancer Properties

Research has demonstrated that this compound can sensitize cancer cells to apoptosis by targeting microtubule dynamics. In vitro studies revealed that it induces mitotic arrest in colon cancer cells, significantly increasing their sensitivity to apoptotic stimuli .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Piperazine Substitution : Variations in the piperazine ring can alter receptor affinity and selectivity.
  • Phenylethyl Chain Length : Changes in the length or branching of the phenylethyl group affect binding efficacy and biological outcomes.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Parkinson's disease, compounds similar to this compound have shown promise in improving motor function by enhancing dopaminergic transmission through A1 and A2A receptor modulation .
  • Cancer Treatment : In studies involving colon cancer cell lines, this compound was found to induce significant apoptosis rates compared to controls, highlighting its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Basic: What synthetic strategies are recommended for preparing 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution at the 6-position of the purine core, following protocols similar to those for structurally related 6-piperazinyl-purines . General procedures involve:

  • Stepwise functionalization : Introduce the piperazine moiety via coupling reactions (e.g., using Pd-catalyzed cross-coupling or SNAr reactions) .
  • Solvent selection : Polar aprotic solvents like NMP or THF are optimal for piperazine derivatization, as seen in yields >50% for analogs .
  • Temperature control : Reactions heated at 80–85°C for 12–20 hours improve intermediate stability and reduce side products .
    Yield optimization requires careful stoichiometry (1.2–3.0 equiv of nucleophiles) and purification via flash chromatography (e.g., EtOAc/hexane gradients) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?

  • ¹H/¹³C NMR :
    • Aromatic protons at δ 7.1–8.4 ppm confirm purine core integrity, while piperazine N-CH₂ signals (δ 3.3–4.5 ppm) validate substitution .
    • Coupling constants (J = 5–12 Hz) distinguish axial/equatorial piperazine conformers .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 517–587 [M+1]) confirm molecular weight, with fragmentation patterns indicating cleavage at the purine-piperazine bond .
  • HPLC : Purity >95% is achievable using C18 columns with MeOH/H₂O gradients (retention times: 19–23 min) .

Advanced: How can researchers resolve discrepancies in NMR data during analog synthesis?

Spectral contradictions (e.g., unexpected splitting or missing peaks) often arise from:

  • Dynamic rotational isomerism : Piperazine rings may exhibit slow interconversion between chair conformers, broadening signals. Use variable-temperature NMR (e.g., 25–60°C) to resolve splitting .
  • Residual solvents : Deuterated solvent impurities (e.g., CDCl₃ vs. DMSO-d₆) can mask key peaks. Re-purify samples or use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Steric hindrance : Bulky substituents (e.g., tetrahydrothiopyran) reduce symmetry, simplifying spectra .

Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

  • Substituent variation : Modify the piperazine’s N-acyl or N-alkyl groups (e.g., trifluoroacetyl vs. morpholine carbonyl) to assess receptor binding .
  • Pharmacophore mapping : Compare analogs (e.g., 35, 37, 49) to identify critical hydrogen-bond donors/acceptors using docking studies .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CP55,940 for cannabinoid receptors) to quantify IC₅₀ values and selectivity ratios .
    Data analysis should employ Hill plots to distinguish allosteric vs. orthosteric interactions .

Basic: What purification techniques ensure >95% purity for in vitro assays?

  • Flash chromatography : Use silica gel with gradients of EtOAc/hexane (1:3 to 1:6) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate crystalline solids with sharp melting points (e.g., 135–250°C) .
  • HPLC : Semi-preparative C18 columns with 0.1% TFA in mobile phases enhance peak resolution .

Advanced: How should researchers design assays to evaluate off-target effects in receptor profiling?

  • Panel screening : Test against GPCRs (e.g., serotonin 5-HT₁A, dopamine D₂) using cell-based cAMP or calcium flux assays .
  • Counter-screening : Include unrelated targets (e.g., kinase enzymes) to rule out non-specific binding.
  • Data normalization : Express activity as % inhibition relative to controls (e.g., 10 µM reference ligands) and apply Z-factor validation to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.